molecular formula C17H24ClN5O5 B1448091 H-Ala-Ala-Pro-pNA . HCl CAS No. 201732-27-6

H-Ala-Ala-Pro-pNA . HCl

Cat. No.: B1448091
CAS No.: 201732-27-6
M. Wt: 413.9 g/mol
InChI Key: WMKUAVHCDNGKPC-UWSFXBGYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Ala-Ala-Pro-pNA . HCl, also known as L-alanyl-L-alanyl-L-prolyl-p-nitroanilide hydrochloride, is a chromogenic substrate used primarily in enzymatic assays. This compound is particularly useful for studying the activity of dipeptidyl aminopeptidase enzymes, which play a crucial role in various biological processes.

Scientific Research Applications

H-Ala-Ala-Pro-pNA . HCl is widely used in scientific research for:

    Enzyme Activity Assays: It serves as a substrate for measuring the activity of dipeptidyl aminopeptidase enzymes, which are important in various physiological and pathological processes.

    Drug Development: The compound is used in screening assays to identify potential inhibitors of dipeptidyl aminopeptidase enzymes, which are targets for therapeutic interventions in diseases like diabetes and cancer.

    Biochemical Studies: Researchers use this compound to study enzyme kinetics, substrate specificity, and the mechanism of enzyme action.

Mechanism of Action

Target of Action

The primary targets of H-Ala-Ala-Pro-pNA . HCl are dipeptidyl aminopeptidase yscV and prolyl tripeptidyl peptidases . Dipeptidyl aminopeptidase yscV is a thermosensitive enzyme from yeast, and prolyl tripeptidyl peptidases are a type of protease that cleaves peptide bonds where the carboxyl side of the bond is a proline residue.

Mode of Action

H-Ala-Ala-Pro-pNA . HCl acts as a chromogenic substrate for its target enzymes . When the compound interacts with these enzymes, it is cleaved, leading to a change in its structure and the release of a chromophore. This change can be detected and measured, providing a means of studying the activity of the enzymes.

Biochemical Pathways

The biochemical pathways affected by H-Ala-Ala-Pro-pNA . HCl are those involving the breakdown of proteins and peptides. By acting as a substrate for dipeptidyl aminopeptidase yscV and prolyl tripeptidyl peptidases, the compound plays a role in the enzymatic degradation of proteins. The downstream effects of this process include the generation of amino acids and smaller peptides, which can be used in various cellular processes .

Pharmacokinetics

The resulting metabolites would then be excreted, primarily via the kidneys .

Result of Action

The action of H-Ala-Ala-Pro-pNA . HCl at the molecular level results in the cleavage of the compound and the release of a chromophore . This can be detected and measured, providing a quantitative readout of enzyme activity. At the cellular level, the action of the compound can influence protein degradation pathways, potentially affecting various cellular functions.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the activity of the target enzymes can be affected by temperature, as dipeptidyl aminopeptidase yscV is known to be thermosensitive . Additionally, factors such as pH and the presence of other molecules can also influence enzyme activity and, consequently, the action of this compound.

Biochemical Analysis

Biochemical Properties

H-Ala-Ala-Pro-pNA . HCl serves as a chromogenic substrate for various enzymes, including dipeptidyl aminopeptidase yscV and prolyl tripeptidyl peptidases . When these enzymes act on H-Ala-Ala-Pro-pNA . HCl, they cleave the peptide bond between proline and p-nitroaniline, releasing the p-nitroaniline group. This release can be quantitatively measured due to the chromogenic properties of p-nitroaniline, which absorbs light at a specific wavelength. This property makes this compound a valuable tool for studying enzyme kinetics and activity.

Cellular Effects

This compound influences various cellular processes by serving as a substrate for specific proteases. In cellular assays, the cleavage of this compound by enzymes such as dipeptidyl aminopeptidase yscV can be used to monitor enzyme activity and regulation. This compound can impact cell signaling pathways by modulating the activity of enzymes involved in peptide processing . Additionally, the release of p-nitroaniline upon cleavage can be used as a reporter for enzyme activity in live-cell imaging studies.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific proteases and peptidases. The compound binds to the active site of these enzymes, where the peptide bond between proline and p-nitroaniline is cleaved. This enzymatic reaction results in the release of p-nitroaniline, which can be detected spectrophotometrically . The specificity of this compound for certain enzymes makes it a valuable tool for studying enzyme-substrate interactions and enzyme kinetics.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important considerations. The compound is typically stored at temperatures below -15°C to maintain its stability . Over time, the activity of this compound may decrease due to degradation, which can affect the accuracy of enzymatic assays. Long-term studies have shown that the compound remains stable under appropriate storage conditions, but its activity should be periodically verified to ensure reliable results.

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide processing and degradation. The compound interacts with enzymes such as dipeptidyl aminopeptidase yscV and prolyl tripeptidyl peptidases, which cleave the peptide bond between proline and p-nitroaniline . This cleavage releases p-nitroaniline, which can be further metabolized or excreted by the cell. The involvement of this compound in these pathways highlights its role in studying enzyme activity and regulation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound may be taken up by cells through endocytosis or other transport mechanisms, allowing it to reach intracellular compartments where it can interact with target enzymes . The distribution of this compound within tissues can vary depending on the expression levels of these transporters and enzymes.

Subcellular Localization

This compound is localized within specific subcellular compartments where its target enzymes are present. The compound may be directed to these compartments through targeting signals or post-translational modifications that facilitate its interaction with enzymes such as dipeptidyl aminopeptidase yscV . The subcellular localization of this compound is crucial for its activity and function in enzymatic assays.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Ala-Pro-pNA . HCl typically involves the stepwise coupling of amino acids to form the tripeptide sequence, followed by the attachment of the p-nitroanilide group. The process generally includes:

    Coupling of L-alanine and L-alanine: This step is performed using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N-methylmorpholine (NMM).

    Addition of L-proline: The dipeptide is then coupled with L-proline using similar reagents and conditions.

    Attachment of p-nitroanilide: The final step involves the coupling of the tripeptide with p-nitroaniline, again using DCC and NMM.

    Hydrochloride formation: The compound is then converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and stringent purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

H-Ala-Ala-Pro-pNA . HCl primarily undergoes hydrolysis reactions catalyzed by dipeptidyl aminopeptidase enzymes. These reactions result in the cleavage of the peptide bond, releasing p-nitroaniline, which can be quantitatively measured due to its chromogenic properties.

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis is carried out in aqueous buffer solutions, typically at physiological pH (around 7.4) and temperature (37°C).

    Reagents: Common reagents include buffer solutions (e.g., phosphate-buffered saline), enzyme preparations, and sometimes cofactors or inhibitors to study enzyme kinetics.

Major Products

The primary product of the hydrolysis reaction is p-nitroaniline, which is detected spectrophotometrically due to its distinct absorbance at 405 nm.

Comparison with Similar Compounds

Similar Compounds

    H-Ala-Pro-pNA . HCl: This compound is similar but lacks one alanine residue. It is also used as a substrate for dipeptidyl aminopeptidase assays.

    H-Gly-Pro-pNA . HCl: This compound has glycine instead of alanine and is used for similar enzymatic studies.

Uniqueness

H-Ala-Ala-Pro-pNA . HCl is unique due to its specific tripeptide sequence, which provides distinct substrate specificity for certain dipeptidyl aminopeptidase enzymes. This specificity makes it particularly useful for studying enzymes

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O5.ClH/c1-10(18)15(23)19-11(2)17(25)21-9-3-4-14(21)16(24)20-12-5-7-13(8-6-12)22(26)27;/h5-8,10-11,14H,3-4,9,18H2,1-2H3,(H,19,23)(H,20,24);1H/t10-,11-,14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKUAVHCDNGKPC-UWSFXBGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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